2,8-Diazaspiro[4.5]decan-3-one hydrochloride
Overview
Description
2,8-Diazaspiro[4.5]decan-3-one hydrochloride is a chemical compound with the molecular formula C₈H₁₅ClN₂O. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings share a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,8-Diazaspiro[4.5]decan-3-one hydrochloride can be synthesized through several methods. One common method involves the reaction of 8-tert-butoxycarbonyl-3-oxo-2,8-diazaspiro[4.5]decane with hydrogen chloride in dioxane at room temperature for two hours. The reaction mixture is then concentrated under reduced pressure to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
2,8-Diazaspiro[4.5]decan-3-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of TYK2 and JAK1, which are enzymes involved in the signaling pathways of inflammatory responses. By inhibiting these enzymes, the compound can modulate immune responses and potentially treat inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride: This compound has a similar spirocyclic structure but with a methyl group substitution.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These derivatives have variations in the spirocyclic structure and different substituents.
Uniqueness
2,8-Diazaspiro[4.5]decan-3-one hydrochloride is unique due to its specific spirocyclic structure and its ability to selectively inhibit TYK2 and JAK1. This makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGHORMRUXLILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733738 | |
Record name | 2,8-Diazaspiro[4.5]decan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945892-88-6 | |
Record name | 2,8-Diazaspiro[4.5]decan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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